
N-(4-Bromophenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-phenylacetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Bromophenyl)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., N-(4-aminophenyl)-N-phenylacetamide.
Oxidation: Products may include N-(4-bromophenyl)-N-phenylacetic acid.
Reduction: Products may include N-(4-bromophenyl)-N-phenylethylamine.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- N-(4-Bromophenyl)-N-phenylacetamide
- N-(4-Bromophenyl)-N-phenylacetic acid
- N-(4-Bromophenyl)-N-phenylethylamine
Comparison: this compound is unique due to its specific structural features, such as the bromine atom in the para position and the acetamide group. This structure imparts distinct chemical and biological properties compared to its analogs. For example, N-(4-Bromophenyl)-N-phenylacetic acid has a carboxylic acid group instead of an acetamide, which affects its reactivity and solubility .
Propiedades
Número CAS |
29325-58-4 |
|---|---|
Fórmula molecular |
C14H12BrNO |
Peso molecular |
290.15 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrNO/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,1H3 |
Clave InChI |
XLBKCJHPQFREHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


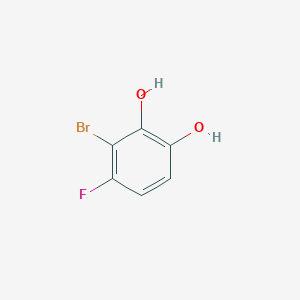
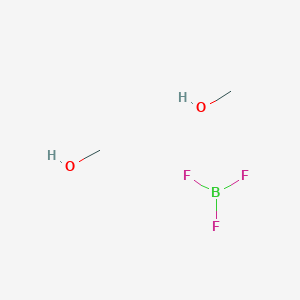
![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
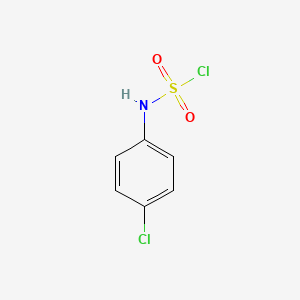

![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)
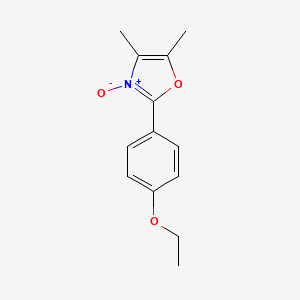

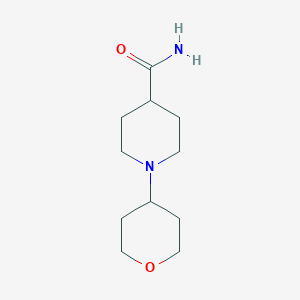




![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)
